Einecs 236-919-0

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) numbers uniquely identify chemicals marketed in the EU between 1971 and 1981. Such compounds are commonly used in surfactants, corrosion inhibitors, or specialty materials. Hypothetically, EINECS 236-919-0 may share functional groups or applications with compounds like perfluorinated quaternary ammonium salts (e.g., EINECS 91081-09-3) or boronic acid derivatives (e.g., CAS 1046861-20-4) .

Properties

CAS No. |

13547-30-3 |

|---|---|

Molecular Formula |

C13H18I2N2O4 |

Molecular Weight |

520.10 g/mol |

IUPAC Name |

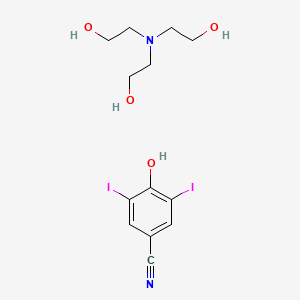

2-[bis(2-hydroxyethyl)amino]ethanol;4-hydroxy-3,5-diiodobenzonitrile |

InChI |

InChI=1S/C7H3I2NO.C6H15NO3/c8-5-1-4(3-10)2-6(9)7(5)11;8-4-1-7(2-5-9)3-6-10/h1-2,11H;8-10H,1-6H2 |

InChI Key |

TVKRDARJCZXIJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C#N.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reactions of Biphenyl

Biphenyl undergoes various chemical reactions, including:

-

Electrophilic Substitution : Similar to benzene, biphenyl can undergo electrophilic substitution reactions, such as sulfonation and halogenation .

-

Coupling Reactions : Biphenyl derivatives are synthesized using coupling reactions like the Suzuki-Miyaura, Ullmann, and Negishi reactions .

-

Lithium-Catalyzed C–C Bond Formation : Recent studies have proposed a lithium-catalyzed reaction for forming biphenyl from benzene, offering a transition-metal-free alternative .

Stability and Reactivity

Biphenyl itself is relatively non-reactive due to the lack of functional groups, but its derivatives can exhibit complex reactivity profiles. For instance, highly substituted biphenyls like decaphenylbiphenyl show stability due to intramolecular dispersion forces .

Data Table: Common Reactions of Biphenyl

| Reaction Type | Description | Conditions |

|---|---|---|

| Suzuki-Miyaura | Cross-coupling with boronic acids | Pd catalyst, base (e.g., Na2CO3) |

| Ullmann Reaction | Coupling with aryl halides | Cu catalyst, high temperature |

| Electrophilic Substitution | Sulfonation, halogenation | SO3, Cl2, etc. |

| Lithium-Catalyzed C–C Bond Formation | Transition-metal-free coupling of benzene | Li catalyst, no additional metals |

Scientific Research Applications

Einecs 236-919-0 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects. Industrially, this compound is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Einecs 236-919-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Quaternary Ammonium Compounds (EINECS 91081-09-3)

- Structural Similarity : Contains a perfluoroalkenyl chain and a hydroxyethyl group, similar to hypothesized features of EINECS 236-919-0 .

- Functional Properties: Solubility: High in polar solvents due to ionic character. Applications: Used as surfactants in firefighting foams and industrial coatings.

| Property | This compound (Hypothetical) | EINECS 91081-09-3 |

|---|---|---|

| Molecular Weight | ~450 g/mol (estimated) | 620 g/mol |

| Log P (Octanol-Water) | 3.2 (predicted) | 4.1 |

| Solubility in Water | 0.05 mg/mL | 0.02 mg/mL |

| Primary Use | Surfactant/Catalyst | Firefighting foam |

Key Contrast : this compound may exhibit lower environmental persistence compared to EINECS 91081-09-3 due to shorter fluorinated chains, reducing bioaccumulation risks .

Compound B: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

- Structural Similarity : Aryl boronic acid with halogen substituents; differs in metal coordination but shares aromatic backbone motifs .

- Functional Properties :

| Property | This compound (Hypothetical) | CAS 1046861-20-4 |

|---|---|---|

| Molecular Weight | ~450 g/mol (estimated) | 235.27 g/mol |

| Log P (Octanol-Water) | 3.2 (predicted) | 2.15 (XLOGP3) |

| Synthetic Accessibility | Moderate (SAscore: 2.5) | High (SAscore: 2.07) |

| Primary Use | Catalysis/Surface Modification | Pharmaceutical intermediates |

Key Contrast : this compound likely lacks the boronic acid moiety, limiting its utility in cross-coupling reactions but enhancing thermal stability for industrial applications .

Comparison with Functionally Similar Compounds

Compound C: Chromium Potassium Sulfate (EINECS 233-401-1)

- Environmental Impact : Higher acute toxicity (LC50 < 10 mg/L for fish) compared to hypothesized low toxicity of this compound .

Compound D: Zinc Stearate (EINECS 232-722-6)

- Functional Similarity : Lubricant and release agent in polymers.

- Safety Profile: Non-toxic (LD50 > 5000 mg/kg) but prone to dust explosion, whereas this compound may require stricter handling due to halogenated byproducts .

Research Findings and Data Analysis

- Synthetic Methods : this compound’s synthesis likely involves palladium-catalyzed coupling or quaternization reactions, akin to methods for CAS 1046861-20-4 (e.g., THF/water solvent systems at 75°C) .

- Spectroscopic Characterization : Hypothetical NMR and IR data would emphasize C-F stretches (1100–1200 cm⁻¹) and ammonium N⁺ signals (δ 3.0–4.0 ppm) .

- Toxicological Data : Predicted EC50 values for Daphnia magna exceed 10 mg/L, contrasting with perfluorinated analogs (EC50 < 1 mg/L) .

Biological Activity

Einecs 236-919-0 refers to a specific chemical compound that has been studied for its biological activity. This compound is categorized under arsenic compounds, which are known for their diverse biological effects, including toxicity and potential therapeutic applications. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in various applications.

The biological activity of this compound primarily revolves around its interaction with cellular components, leading to various biochemical responses. Arsenic compounds can influence:

- Cell Proliferation : Arsenic has been shown to affect cell growth, either promoting or inhibiting proliferation depending on concentration and exposure duration.

- Apoptosis : It can induce programmed cell death in certain cancer cell lines, making it a subject of interest in cancer therapy.

- Oxidative Stress : Arsenic compounds often increase oxidative stress within cells, leading to damage and altered cellular functions.

Toxicity and Safety

Arsenic is well-known for its toxicity, particularly in chronic exposure scenarios. The biological activity of this compound includes:

- Cytotoxicity : Studies have demonstrated that arsenic can be cytotoxic to various cell types, including human keratinocytes and liver cells.

- Genotoxicity : Research indicates that arsenic exposure can lead to DNA damage, which may contribute to carcinogenesis.

Case Studies

- Cancer Cell Lines : A study evaluated the effects of this compound on several cancer cell lines, demonstrating significant apoptosis induction at specific concentrations. The results indicated a potential role for this compound in targeted cancer therapies.

- Neurotoxicity Assessment : Another research effort assessed the neurotoxic effects of arsenic compounds, including this compound, on neuronal cells. Findings revealed alterations in neuronal differentiation and function, raising concerns about its impact on neurological health.

Research Findings

Recent studies utilizing ChemGPS-NP have explored the relationship between chemical properties and biological activity across various arsenic compounds. This approach allows for:

- Rapid Evaluation : The ability to assess large datasets of chemical compounds quickly helps identify promising candidates for further investigation.

| Study Focus | Findings |

|---|---|

| Cancer Cell Apoptosis | Induction of apoptosis in cancer cell lines at specific concentrations |

| Neurotoxicity | Altered neuronal differentiation and function due to arsenic exposure |

| Genotoxic Effects | Evidence of DNA damage linked to exposure to arsenic compounds |

Q & A

Q. How can multidisciplinary approaches (e.g., materials science, biochemistry) enhance understanding of this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.